3-p-Tolyl-pyrrolidin-3-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXGJQRCKARJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80986752 | |
| Record name | 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80986752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67465-16-1 | |
| Record name | 3-Pyrrolidinol, 3-(p-tolyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067465161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80986752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylphenyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 P Tolyl Pyrrolidin 3 Ol Hydrochloride
De Novo Pyrrolidine (B122466) Ring Construction Strategies
The formation of the pyrrolidine ring from acyclic precursors, known as de novo synthesis, is a cornerstone of modern heterocyclic chemistry. For 3-p-Tolyl-pyrrolidin-3-ol hydrochloride, these strategies are designed to build the five-membered ring with the desired substitution pattern.
Cycloaddition Reactions for Substituted Pyrrolidine Formation
The [3+2] cycloaddition reaction, particularly involving azomethine ylides, stands as a powerful and atom-economical method for constructing highly functionalized pyrrolidine rings. mdpi.com This convergent strategy involves the reaction of a three-atom component (the azomethine ylide) with a two-atom component (a dipolarophile, typically an alkene). The azomethine ylide, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, reacts with an alkene to furnish the pyrrolidine scaffold in a single step. nih.govrsc.org
The versatility of this method allows for the introduction of various substituents onto the pyrrolidine ring by choosing appropriately substituted precursors. For the synthesis of 3-aryl-3-hydroxypyrrolidines, a key challenge is the use of suitable dipolarophiles and ylide precursors that lead to the desired 3-hydroxy substitution pattern. One approach involves using α,β-unsaturated ketones as dipolarophiles, where the subsequent reduction of the ketone in the cycloadduct would yield the tertiary alcohol.
| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isatin, L-proline | N-ethylmaleimide | EtOH, rt, 4h | N-fused pyrrolidinyl-dispirooxindole | 94 | >99:1 |
| 2 | Methyl glycinate, Benzaldehyde | Dimethyl fumarate | AgOAc/DBU, THF, rt | Polysubstituted Pyrrolidine | 85 | >20:1 |
| 3 | Sarcosine, Paraformaldehyde | (E)-Chalcone | Toluene, reflux | 2,4,5-Trisubstituted Pyrrolidine | 78 | - |
This table presents representative examples of [3+2] cycloaddition reactions for the synthesis of substituted pyrrolidines, illustrating the scope and efficiency of the methodology. Data compiled from multiple sources. nih.gov
Intramolecular Cyclization Pathways for 3-Hydroxylated Pyrrolidines
Intramolecular cyclization offers a reliable pathway to 3-hydroxylated pyrrolidines by forming the ring from a linear precursor containing both the nitrogen nucleophile and an electrophilic carbon at the appropriate distance. A common strategy involves the cyclization of a 4-amino-1-aryl-1-butanone derivative or a related precursor. nih.gov
One effective method involves the reduction of a nitrile group in a protected γ-amino-β-hydroxy nitrile, which triggers an in situ intramolecular cyclization to form the pyrrolidine ring. google.com For instance, a protected 4-amino-2-hydroxy-2-arylbutyronitrile can undergo hydrogenation, where the nitrile is reduced to a primary amine that subsequently displaces a leaving group at the 4-position, or attacks an activated carbonyl equivalent, to close the ring. The stereochemistry of the 3-hydroxy group can often be controlled by starting with an enantiomerically pure precursor derived from natural sources like malic acid or glutamic acid. google.com Another approach is the intramolecular reductive amination of a γ-amino-β-keto ester or ketone.
| Precursor Type | Key Transformation | Conditions | Product | Notes |
| 4-Amino-1,2-epoxide | Intramolecular epoxide opening | Basic or acidic | 3-Hydroxypyrrolidine | Regioselective attack at the less hindered carbon. |
| γ-Amino-β-hydroxy nitrile | Reductive cyclization | H₂, Metal Catalyst (e.g., Raney Ni, Pd/C) | 3-Hydroxypyrrolidine | In situ cyclization following nitrile reduction. google.com |
| N-homoallylic amine | Epoxidation and cyclization | 1. m-CPBA 2. Base | 3-Hydroxypyrrolidine | Regioselective opening of the epoxide. researchgate.net |
This table summarizes various intramolecular cyclization strategies for the synthesis of 3-hydroxylated pyrrolidines.
Multi-Component Reactions Towards Pyrrolidine Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, provide a highly efficient route to complex pyrrolidine structures. researchgate.netmdpi.com These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.
One of the most prominent MCRs for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide, as described in section 2.1.1, which is fundamentally a three-component reaction (aldehyde, amino acid, and dipolarophile). Another example is the copper-catalyzed three-component assembly of an α-diazo ester, an imine, and an alkene. researchgate.net This process allows for the convergent synthesis of highly substituted pyrrolidines. The specific application of MCRs to the synthesis of 3-p-Tolyl-pyrrolidin-3-ol would involve the careful selection of components, such as a p-tolyl-substituted building block, to ensure the desired substitution pattern in the final product.
| Reaction Name | Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |
| [3+2] Cycloaddition | Aldehyde | α-Amino Acid | Alkene | Heat or Lewis Acid | Substituted Pyrrolidine |
| Copper-Catalyzed Assembly | α-Diazo ester | Imine | Alkene | Cu(I) salts | Polysubstituted Pyrrolidine |
| Petasis Reaction | Amine | Aldehyde | Vinyl/Aryl Boronic Acid | Heat | Allylic Amine (Pyrrolidine precursor) |
This table highlights key multi-component reactions that can be employed for the synthesis of pyrrolidine scaffolds.
Stereoselective Synthesis of this compound Enantiomers
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods to access individual enantiomers of 3-p-Tolyl-pyrrolidin-3-ol is of significant importance.
Asymmetric Catalysis in Pyrrolidinol Synthesis
Asymmetric catalysis provides an elegant and efficient means to synthesize enantioenriched pyrrolidines. This is often achieved through metal-catalyzed reactions employing chiral ligands. nih.govresearchgate.net The palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane (TMM) with imines, using chiral phosphoramidite (B1245037) ligands, is a notable example that produces highly enantioenriched pyrrolidines. nih.gov
In this context, an N-protected imine derived from p-tolyl glyoxal (B1671930) could potentially serve as the substrate. The chiral catalyst, formed from a palladium precursor and a chiral ligand, would coordinate with the reactants to create a chiral environment, thereby directing the cycloaddition to favor the formation of one enantiomer over the other. The subsequent modification of the resulting methylene (B1212753) group would be necessary to install the 3-hydroxy functionality. Another powerful strategy is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, where chiral metal complexes (e.g., Cu(I), Ag(I)) are used to control the stereochemical outcome. rsc.org
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee %) |
| [3+2] Cycloaddition | TMM precursor | N-Tosylbenzaldimine | [Pd(dba)₂] | (R,R)-ANDEN-derived Phosphoramidite | 94 | 96 |
| [3+2] Cycloaddition | TMM precursor | N-Tosyl-(p-Cl-benzaldimine) | [Pd(dba)₂] | (R,R)-ANDEN-derived Phosphoramidite | 99 | 92 |
| [3+2] Cycloaddition | TMM precursor | N-Tosyl-(p-MeO-benzaldimine) | [Pd(dba)₂] | (R,R)-ANDEN-derived Phosphoramidite | 91 | 96 |
This table illustrates the effectiveness of palladium-catalyzed asymmetric [3+2] cycloaddition for the synthesis of chiral pyrrolidines. Data sourced from Trost, B.M., & St. Denis, J.D. (2012). nih.gov
Chiral Auxiliary-Mediated Approaches to Stereodefined Pyrrolidinols
The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate, directs a stereoselective transformation, and is then removed to reveal the enantioenriched product.
For pyrrolidine synthesis, N-tert-butanesulfinamide, developed by Ellman, is a highly effective chiral auxiliary. It can be condensed with a suitable ketone precursor to form a chiral N-tert-butanesulfinylimine. This chiral imine can then undergo a diastereoselective addition of a nucleophile. For instance, the 1,3-dipolar cycloaddition between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide can produce densely substituted pyrrolidines with excellent diastereoselectivity. acs.org The stereochemistry of the final product is directed by the chiral sulfinyl group, which can be subsequently cleaved under acidic conditions. This approach allows for the predictable formation of a specific stereoisomer.
| Azadienes (with (S)-sulfinyl auxiliary) | Azomethine Ylide Precursor | Catalyst | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1a | Imino ester 2a | Ag₂CO₃ | Pyrrolidine 3aa | 72 | >95:5 |
| 1b | Imino ester 2a | Ag₂CO₃ | Pyrrolidine 3ba | 58 | 85:15 |
| 1c | Imino ester 2a | Ag₂CO₃ | Pyrrolidine 3ca | 61 | >95:5 |
This table demonstrates the highly diastereoselective synthesis of substituted pyrrolidines using a chiral N-tert-butanesulfinyl auxiliary. Data sourced from Al-Awar, T., et al. (2023). acs.org
Resolution Techniques for 3-p-Tolyl-pyrrolidin-3-ol and Analogues
The synthesis of 3-p-tolyl-pyrrolidin-3-ol typically results in a racemic mixture, necessitating resolution to isolate the individual enantiomers, which often exhibit distinct biological activities. The primary methods for resolving this and analogous 3-aryl-pyrrolidin-3-ols include diastereomeric salt formation, enzymatic resolution, and preparative chiral chromatography.
Diastereomeric Salt Formation: This classical method remains one of the most common approaches for chiral resolution on an industrial scale. nih.gov It involves reacting the racemic base (3-p-tolyl-pyrrolidin-3-ol) with an enantiomerically pure chiral acid. This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. ontosight.ai This difference allows for their separation by fractional crystallization. nih.gov The less soluble diastereomeric salt crystallizes out of the solution, and after separation, the desired enantiomer of the pyrrolidinol can be recovered by treatment with a base to neutralize the chiral acid. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. ontosight.ai The efficiency of the resolution is highly dependent on the choice of the chiral acid and the crystallization solvent.
Enzymatic Kinetic Resolution (EKR): Biocatalytic methods offer a highly selective alternative for resolving pyrrolidinol enantiomers. EKR utilizes enzymes, typically lipases, that preferentially catalyze a reaction on one enantiomer of the racemic substrate. For 3-hydroxypyrrolidines, this often involves an enantioselective acylation. google.comgonzaga.edu For instance, a lipase (B570770) like Candida antarctica lipase B (CALB) can selectively acylate the hydroxyl group of one enantiomer, leaving the other enantiomer unreacted. The resulting mixture of the acylated product and the unreacted alcohol can then be separated using standard chromatographic techniques. This method is valued for its high enantioselectivity and operation under mild, environmentally benign conditions. google.com
Preparative Chiral High-Performance Liquid Chromatography (HPLC): For laboratory-scale separations or when other methods fail, preparative chiral HPLC is a powerful tool. ontosight.ai This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. nih.gov Polysaccharide-based CSPs are commonly employed for this purpose. While highly effective at providing both enantiomers in high purity, the scalability and cost associated with large columns and solvent consumption can be limiting factors for industrial production. ontosight.ai
Table 1: Comparison of Resolution Techniques for 3-Aryl-pyrrolidinol Analogues
| Technique | Chiral Agent/Stationary Phase | Typical Solvent | Outcome for (±)-Analogues | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | (R)-(-)-Mandelic Acid | Isopropanol (B130326)/Methanol | Isolation of one diastereomeric salt by crystallization. | nih.gov |
| Enzymatic Kinetic Resolution | Lipase (e.g., CALB, Novozym® 435) | Toluene, Vinyl Acetate | Enantioselective acylation; provides one enantiomer as alcohol, the other as ester. | google.com |
| Preparative Chiral HPLC | Polysaccharide-based CSP (e.g., Chiralcel® OD-H) | Hexane/Isopropanol | Baseline separation of both enantiomers. | nih.gov |
Introduction and Functionalization of the p-Tolyl Moiety at the C3-Position
The introduction of the p-tolyl group at the C3 position of the pyrrolidine ring is a critical step in the synthesis of the target compound. This is typically achieved either by building the ring from precursors already containing the aryl group or by functionalizing a pre-existing pyrrolidine scaffold. Modern synthetic methods heavily rely on transition-metal-catalyzed reactions.
Cross-Coupling Strategies for Aryl-Pyrrolidine Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, including the aryl-pyrrolidine bond at the C3 position. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate. To synthesize 3-p-tolyl-pyrrolidin-3-ol, a common strategy involves the reaction of a C3-functionalized pyrrolidine precursor, such as a 3-halopyrrolidine or a pyrrolidin-3-one derivative, with a p-tolyl organometallic reagent.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., p-tolylboronic acid) with an organic halide in the presence of a palladium catalyst and a base. bldpharm.comnih.gov It is widely used due to the stability and low toxicity of the boronic acid reagents. A potential route could involve the Suzuki coupling of p-tolylboronic acid with a 3-bromo- (B131339) or 3-iodo-pyrrolidine derivative.
Negishi Coupling: This method involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. google.comnih.gov Aryl zinc reagents can be prepared from the corresponding aryl halide and react efficiently, often with high functional group tolerance.
Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide. nih.govnbinno.com While effective, the toxicity of organotin compounds is a significant drawback, limiting its application, especially in pharmaceutical synthesis. nih.gov
A common precursor for these reactions is a protected pyrrolidin-3-one. The ketone can be reacted with a p-tolyl organometallic reagent (e.g., p-tolylmagnesium bromide or p-tolyllithium) via a Grignard or similar addition to form the tertiary alcohol directly. Alternatively, the ketone can be converted to a vinyl triflate, which then serves as a substrate for cross-coupling with a p-tolyl nucleophile.
Table 2: Overview of Cross-Coupling Reactions for C3-Arylation of Pyrrolidine Analogues
| Reaction | Aryl Source | Pyrrolidine Substrate | Typical Catalyst | Key Advantages | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | p-Tolylboronic acid | 3-Iodo-N-Boc-pyrrolidine | Pd(PPh₃)₄ | Stable, low-toxicity boron reagents. | bldpharm.com |
| Negishi | p-Tolylzinc chloride | 3-Bromo-N-Boc-pyrrolidine | PdCl₂(dppf) | High reactivity and functional group tolerance. | google.com |
| Stille | p-Tolyltributylstannane | 3-Triflyloxy-N-Boc-pyrrolidine | Pd(PPh₃)₄ | Air and moisture stable stannanes. | nbinno.com |
Directed C-H Functionalization Approaches
A more modern and atom-economical approach to arylation is the direct functionalization of C-H bonds. This strategy avoids the need to pre-functionalize the pyrrolidine ring with a halide or triflate. The reaction typically employs a transition metal catalyst (e.g., palladium, rhodium) that is guided to a specific C-H bond by a directing group (DG) attached to the pyrrolidine nitrogen. bldpharm.com
For C3-arylation, a directing group would be chosen to facilitate the formation of a stable metallacyclic intermediate involving the C3-H bond. While C2 and C5 positions are often more reactive due to their proximity to the nitrogen atom, appropriate directing groups can steer the arylation to the C3 position. spectroscopyonline.com For example, studies on proline derivatives have shown that an amide-linked directing group can effectively direct palladium-catalyzed arylation to the C3 position. spectroscopyonline.com The process involves the coordination of the palladium catalyst to the directing group, followed by C-H activation at the C3 position to form a palladacycle. This intermediate then undergoes reaction with an arylating agent (e.g., an aryl halide or diaryliodonium salt) and subsequent reductive elimination to yield the C3-arylated product. google.com
Iridium-catalyzed C-H borylation followed by a Suzuki-Miyaura coupling is another two-step strategy. core.ac.uk This method first introduces a boronate ester onto the pyrrolidine ring via C-H activation, which can then be coupled with p-tolyl bromide. The regioselectivity of the initial borylation step is crucial and is often governed by steric factors. core.ac.uk
Formation and Chemical Stability of the Hydrochloride Salt
The final step in the preparation of the target compound is the formation of its hydrochloride salt. As a tertiary amine, 3-p-tolyl-pyrrolidin-3-ol is basic and readily forms a salt upon reaction with an acid. The hydrochloride salt is often preferred in pharmaceutical applications due to its potential for improved crystallinity, aqueous solubility, and stability compared to the free base. ontosight.ainih.gov
Formation: The hydrochloride salt is typically formed by treating a solution of the 3-p-tolyl-pyrrolidin-3-ol free base with hydrochloric acid. nbinno.com The acid can be added in various forms, such as an aqueous solution, a solution in an organic solvent (e.g., HCl in isopropanol or diethyl ether), or as gaseous hydrogen chloride. The choice of solvent is critical for controlling the crystallization of the salt. google.com A common procedure involves dissolving the free base in a suitable organic solvent, such as isopropanol, ethanol (B145695), or ethyl acetate, followed by the stoichiometric addition of HCl. The resulting salt often precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove impurities, and dried. google.com
Chemical Stability: The chemical stability of the hydrochloride salt is a critical parameter. As a salt of a strong acid (HCl) and a moderately weak base (the tertiary amine), it is generally stable and less prone to dissociation in the solid state. However, several factors can influence its long-term stability:
Hygroscopicity: The tendency of the salt to absorb moisture from the atmosphere. Highly hygroscopic compounds can be difficult to handle and formulate. The presence of the hydroxyl group and the ionic nature of the salt may contribute to some degree of water uptake, which should be characterized under various humidity conditions. nih.gov
Disproportionation: In the presence of other basic or acidic excipients, or under conditions of high humidity, the salt can potentially revert to the free base and hydrochloric acid. This is particularly relevant in formulated products. The stability against disproportionation is related to the pKa difference between the conjugate acid of the pyrrolidinol and the counter-ion acid. nih.gov
Thermal Stability: The melting point and decomposition temperature of the salt are important indicators of its thermal stability. These properties are typically determined using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.gov
Photostability: Exposure to light can sometimes induce degradation. The p-tolyl group and the pyrrolidine ring should be assessed for potential photochemical reactivity.
Stability studies under accelerated conditions (e.g., high temperature and humidity) are essential to predict the shelf-life and determine appropriate storage conditions for the compound. nih.gov
Table 3: Physicochemical Properties of Amine Hydrochloride Salts
| Property | Description | Significance | Typical Characterization Method |
|---|---|---|---|
| Form | Crystalline solid or amorphous powder. | Crystallinity affects stability, solubility, and handling. | Powder X-Ray Diffraction (PXRD) |
| Solubility | Generally higher aqueous solubility than the free base. | Crucial for bioavailability and formulation. | Equilibrium solubility studies |
| Hygroscopicity | Tendency to absorb atmospheric moisture. | Impacts physical stability, flowability, and chemical degradation. | Dynamic Vapor Sorption (DVS) |
| Thermal Stability | Melting point and decomposition temperature. | Defines processing and storage temperature limits. | DSC, TGA |
Mechanistic Elucidation and Kinetic Investigations in 3 P Tolyl Pyrrolidin 3 Ol Hydrochloride Synthesis
Detailed Reaction Mechanisms for Pyrrolidine (B122466) Ring Formation
A common strategy involves the reductive amination of a γ-amino ketone. For the synthesis of 3-p-Tolyl-pyrrolidin-3-ol, a likely precursor would be a 4-amino-1-(p-tolyl)butan-1-one derivative. The reaction mechanism proceeds as follows:
Nucleophilic Attack: The primary amine group of the precursor molecule performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step is often acid-catalyzed to enhance the electrophilicity of the carbonyl group.
Formation of a Hemiaminal Intermediate: This initial attack results in the formation of a cyclic hemiaminal intermediate. This intermediate is typically unstable and exists in equilibrium with the open-chain precursor.
Dehydration to a Cyclic Imine: The hemiaminal intermediate undergoes dehydration, facilitated by the acidic conditions, to form a cyclic imine (or enamine) species. The formation of this double bond is a critical step in the ring-closing process.
Reduction of the Imine: The cyclic imine is then reduced to the corresponding pyrrolidine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The choice of reducing agent can influence the stereoselectivity of the final product.
Another potential mechanism involves a [3+2] cycloaddition reaction, where a three-atom component and a two-atom component react to form the five-membered pyrrolidine ring. While this method is powerful for generating substituted pyrrolidines, its application to the synthesis of 3-p-Tolyl-pyrrolidin-3-ol hydrochloride would depend on the availability of suitable starting materials.
Kinetic Profiling of Key Synthetic Transformations
The kinetic profile of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing yield. While specific kinetic data for this exact compound is not extensively documented, we can infer the kinetic behavior from related pyrrolidine syntheses.
The rate-determining step in the intramolecular reductive amination pathway is often the initial ring-closing step or the subsequent dehydration to form the cyclic imine. The kinetics of these steps are highly dependent on the concentration of the reactants and the catalyst, as well as the reaction temperature.
Table 1: Hypothetical Kinetic Data for Pyrrolidine Ring Formation
| Rate Constant (k) | Temperature (°C) | Catalyst Concentration (mol%) |
| 1.2 x 10⁻⁴ s⁻¹ | 25 | 1 |
| 3.5 x 10⁻⁴ s⁻¹ | 40 | 1 |
| 2.8 x 10⁻⁴ s⁻¹ | 25 | 2 |
This table presents hypothetical data to illustrate the expected kinetic trends. Actual values would need to be determined experimentally.
Kinetic studies on related pyrrolidine derivatives have shown that under basic conditions, the formation of reactive intermediates like azetidinium ions can occur, which then facilitate further functionalization. The slow step in such a mechanism would be the formation of the azetidinium ion, followed by a rapid coupling with a nucleophile.
Understanding Catalyst Roles and Selectivity Control in Complex Reaction Systems
Catalysts play a pivotal role in the synthesis of this compound, particularly in controlling the stereochemistry of the final product. Chiral catalysts are essential for achieving high enantiomeric excess (ee) in asymmetric syntheses.
For instance, in the catalytic asymmetric hydrogenation of a prochiral enamine precursor, rhodium complexes with chiral ligands like (R)-BINAP have been shown to be highly effective. These catalysts create a chiral environment around the reacting substrate, favoring the formation of one enantiomer over the other. The mechanism of such a catalyst involves the coordination of the enamine to the rhodium center, followed by the stereoselective addition of hydrogen.
The choice of metal in the catalyst can also influence the regioselectivity of the reaction. For example, in the hydroalkylation of 3-pyrrolines, a cobalt catalyst can favor the formation of C2-alkylated pyrrolidines, while a nickel catalyst can lead to C3-alkylated products. organic-chemistry.org This highlights the importance of catalyst selection in directing the outcome of complex reactions.
Table 2: Catalyst Performance in Asymmetric Pyrrolidine Synthesis
| Catalyst | Ligand | Enantiomeric Excess (ee) | Reference |
| Rhodium Complex | (R)-BINAP | 85-92% | |
| Iridium Complex | Chiral Amine-Derived Ligand | High | organic-chemistry.org |
| Cobalt Complex | Chiral BOX Ligand | High (for C2-alkylation) | organic-chemistry.org |
| Nickel Complex | Chiral BOX Ligand | High (for C3-alkylation) | organic-chemistry.org |
Influence of Solvent and Reaction Conditions on Reaction Outcomes
The solvent and other reaction conditions, such as temperature and pressure, have a profound impact on the synthesis of this compound. The solvent can influence the solubility of reactants and intermediates, the stability of transition states, and the rate of reaction.
In the synthesis of related pyrrolidine derivatives, a variety of solvents have been explored. For example, in the synthesis of substituted 3-pyrrolin-2-ones, ethanol (B145695) was found to be the optimal solvent, providing a high yield in a short reaction time. researchgate.net Other solvents such as water, methanol, acetonitrile, and dichloromethane (B109758) resulted in lower yields and longer reaction times. researchgate.net
Table 3: Effect of Solvent on the Yield of a Related Pyrrolinone Synthesis
| Solvent | Yield (%) | Reaction Time (min) | Reference |
| H₂O | Moderate | Longer | researchgate.net |
| C₂H₅OH | 89 | 15 | researchgate.net |
| CH₃OH | Moderate | Longer | researchgate.net |
| CH₃CN | Moderate | Longer | researchgate.net |
| CH₂Cl₂ | Moderate | Longer | researchgate.net |
Temperature is another critical parameter. Generally, higher temperatures increase the reaction rate, but they can also lead to the formation of undesired byproducts. Therefore, an optimal temperature must be determined to balance reaction speed and selectivity. For instance, in the ring-closing reaction to form a pyrrolidine intermediate, a temperature of 0°C may be employed to control the reaction.
Pressure can be a significant factor in reactions involving gases, such as catalytic hydrogenation. In the asymmetric hydrogenation of an enamine precursor, pressures of 10-20 bar of hydrogen gas have been used to achieve high enantiomeric excess. High pressure (50-80 bar) has also been utilized in ammonolysis steps for the introduction of an amino group.
Advanced Spectroscopic Characterization and Structural Analysis of 3 P Tolyl Pyrrolidin 3 Ol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H and ¹³C NMR spectra of 3-p-Tolyl-pyrrolidin-3-ol hydrochloride are predicted to exhibit characteristic signals corresponding to the tolyl and pyrrolidinol moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct resonances for the aromatic protons of the p-tolyl group, typically in the downfield region (δ 7.0-7.5 ppm). Due to the para-substitution, these protons would likely appear as two distinct doublets. The methyl protons of the tolyl group would give rise to a singlet at approximately δ 2.3 ppm. The protons on the pyrrolidine (B122466) ring would appear in the upfield region, with their chemical shifts influenced by the adjacent hydroxyl and protonated amino groups. The methylene (B1212753) protons (at C2, C4, and C5) would likely exhibit complex splitting patterns due to geminal and vicinal coupling. The hydroxyl proton and the amine proton are expected to be broad singlets, and their chemical shifts would be dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The p-tolyl group would show four distinct aromatic carbon signals, with the methyl-bearing carbon and the carbon attached to the pyrrolidine ring having characteristic chemical shifts. The methyl carbon would resonate at approximately δ 21 ppm. The pyrrolidine ring carbons would also exhibit distinct signals. The quaternary carbon C3, bonded to both the tolyl group and the hydroxyl group, would be significantly downfield. The other methylene carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.
Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrrolidine-H2, H5 | 3.0 - 3.5 | 45 - 55 |
| Pyrrolidine-H4 | 2.0 - 2.5 | 30 - 40 |
| Tolyl-CH₃ | ~2.3 | ~21 |
| Aromatic-H | 7.0 - 7.5 | 125 - 145 |
| Pyrrolidine-C3 | - | 70 - 80 |
| OH | Variable | - |
| NH₂⁺ | Variable | - |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations between the methylene protons on the pyrrolidine ring would establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the relative stereochemistry of the substituents on the pyrrolidine ring.
Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive confirmation of the structure of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibrations of the secondary ammonium (B1175870) salt would likely appear as a broad band in the 2400-2800 cm⁻¹ region. C-H stretching vibrations of the aromatic tolyl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring would appear in the 2800-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the tertiary alcohol would likely be found in the 1050-1150 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the para-substituted tolyl group, would likely give a strong signal. The C-H stretching vibrations would also be visible. Raman spectroscopy is often more sensitive to non-polar bonds and can be useful for observing skeletal vibrations.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | Weak |
| N-H Stretch (Ammonium) | 2400-2800 (broad) | Weak |
| C-H Stretch (Aromatic) | 3000-3100 | Strong |
| C-H Stretch (Aliphatic) | 2800-3000 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Strong |
| C-O Stretch (Alcohol) | 1050-1150 | Medium |
Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Verification: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the molecular formula C₁₁H₁₆ClNO.
Fragmentation Pathway Analysis: Upon ionization in the mass spectrometer, the molecular ion of 3-p-Tolyl-pyrrolidin-3-ol would undergo characteristic fragmentation. A likely initial fragmentation would be the loss of a water molecule from the tertiary alcohol, leading to a stable cation. Another probable fragmentation pathway would involve the cleavage of the pyrrolidine ring. The α-cleavage next to the nitrogen atom is a common fragmentation for amines, which could lead to the loss of an ethyl or propyl radical. The cleavage of the bond between the pyrrolidine ring and the tolyl group could also occur, generating a tolyl cation (m/z 91) or a pyrrolidinol cation.
Predicted Key Fragments in Mass Spectrum
| m/z | Possible Fragment Identity |
| 213/215 | [M]⁺ (Molecular ion with Cl isotopes) |
| 195 | [M - H₂O]⁺ |
| 177 | [M - HCl]⁺ |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
| 86 | [C₅H₁₂N]⁺ (Fragment from pyrrolidine ring cleavage) |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, a single-crystal X-ray diffraction study would reveal the precise arrangement of the atoms in the crystal lattice. It would confirm the connectivity of the tolyl group and the hydroxyl group to the C3 position of the pyrrolidine ring. Furthermore, since C3 is a chiral center, X-ray crystallography could be used to determine its absolute configuration (R or S) if a chiral resolution has been performed or if the synthesis was stereospecific. The analysis would also show the conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation to relieve ring strain. Additionally, the crystal packing would be elucidated, revealing intermolecular interactions such as hydrogen bonding between the hydroxyl group, the ammonium group, and the chloride anion.
Computational Chemistry and Theoretical Studies of 3 P Tolyl Pyrrolidin 3 Ol Hydrochloride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties of 3-p-Tolyl-pyrrolidin-3-ol hydrochloride. Methods like Density Functional Theory (DFT) are frequently employed to investigate the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. researchgate.netscirp.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. nih.govscirp.org
For this compound, the electron-donating p-tolyl group and the electron-withdrawing hydroxyl and protonated amine groups influence the electronic distribution. DFT calculations can map the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Representative Quantum Chemical Properties Calculated for Aryl-Pyrrolidine Derivatives Note: This table presents typical data obtained from DFT calculations for analogous compounds, as specific values for this compound are not available in the cited literature.
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment (μ) | 2.5 D | Measures the overall polarity of the molecule |
These calculations provide a quantitative basis for understanding the molecule's electronic character and its potential interactions. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis aims to identify the stable spatial arrangements (conformers) of the molecule and their relative energies. The pyrrolidine (B122466) ring can adopt various puckered conformations, such as envelope and twist forms, and the orientation of the p-tolyl and hydroxyl substituents is also variable.
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of the molecule over time. mdpi.com By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, solvent effects, and intermolecular interactions. nih.govfrontiersin.org An MD simulation would typically place the this compound molecule in a simulated solvent environment (e.g., water) to observe its behavior under more realistic conditions. mdpi.com Analysis of the simulation trajectory can reveal the most populated conformations, the flexibility of different parts of the molecule (e.g., through root-mean-square fluctuation or RMSF), and the stability of intramolecular hydrogen bonds. nih.govijsrset.com
Theoretical Prediction of Spectroscopic Parameters and Validation
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computed structures and properties. core.ac.ukresearchgate.netchimia.ch
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.govnmrdb.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov Accurate prediction of chemical shifts can aid in the assignment of experimental spectra and confirm the molecular structure. ipb.pt
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule by computing its vibrational frequencies and intensities. uzh.charxiv.org These calculations are typically performed within the harmonic approximation, and the computed frequencies are often scaled to improve agreement with experimental data. nih.gov By comparing the predicted spectrum with the experimental one, researchers can assign specific vibrational modes to the observed absorption bands. nih.gov
Table 2: Representative Comparison of Experimental and Theoretically Predicted Spectroscopic Data for a Pyrrolidine Derivative Note: This table illustrates the typical validation process. Specific data for this compound is not available in the cited literature.
| Spectroscopic Parameter | Experimental Value | Predicted Value (Method) |
| ¹H NMR (ppm, Ar-CH₃) | 2.35 | 2.31 (B3LYP/6-31G) |
| ¹³C NMR (ppm, C-OH) | 75.4 | 76.1 (B3LYP/6-31G) |
| IR Frequency (cm⁻¹, O-H stretch) | 3400 | 3425 (B3LYP/6-31G*, scaled) |
Such comparisons are crucial for validating the computational models and ensuring their predictive power.
Computational Modeling of Reaction Mechanisms and Transition States in Pyrrolidine Synthesis
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of the pyrrolidine ring. nih.gov For 3-p-Tolyl-pyrrolidin-3-ol, a likely synthetic route is the Grignard reaction of p-tolylmagnesium bromide with a suitable N-protected-3-pyrrolidinone.
Theoretical modeling of this reaction would involve:
Locating Reactants, Intermediates, and Products: The geometries of all species along the reaction pathway are optimized.
Finding Transition States (TS): The transition state is the highest energy point on the reaction coordinate, representing the energy barrier that must be overcome. Computational methods are used to locate and characterize the geometry of the TS. researchgate.net
Another common method for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene. rsc.org DFT calculations have been extensively used to study the regio- and stereoselectivity of these reactions. acs.orgacs.org Analysis of the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile can explain the observed selectivity. acs.orgresearchgate.net The activation energies for different possible pathways (e.g., leading to endo or exo products) can be calculated to predict the major product. mdpi.com
Structure-Reactivity Relationships from a Theoretical Perspective
By combining the various computational approaches described above, a comprehensive understanding of the structure-reactivity relationships for this compound can be developed. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies, for instance, use computational descriptors to build mathematical models that correlate a molecule's structure with its biological activity or other properties. nih.govnih.gov For this compound, relevant descriptors could include:
Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment. tandfonline.com
Steric Descriptors: Molecular volume, surface area, specific conformational features.
Topological Descriptors: Indices that describe the connectivity of the atoms.
These models can help to identify the key molecular features responsible for a particular activity. For example, a QSAR study on related aryl pyrrolidine derivatives might reveal that the presence of a substituent at a specific position on the aromatic ring is crucial for its biological effect. researchgate.netnih.gov Theoretical calculations of electronic properties like the HOMO-LUMO gap and MEP can provide a rationale for these observed relationships, linking the electronic structure directly to reactivity. mdpi.com
3 P Tolyl Pyrrolidin 3 Ol Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Construction of Complex Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds, including antiviral and anticancer agents. nih.govmdpi.com The synthesis of these structures is a central goal in medicinal chemistry. frontiersin.org The 3-p-Tolyl-pyrrolidin-3-ol hydrochloride molecule provides a robust pyrrolidine (B122466) core, which is a common feature in many approved pharmaceuticals. researchgate.net The inherent structure of this compound, featuring a secondary amine and a tertiary alcohol on a five-membered ring, makes it an ideal starting point for generating more complex heterocyclic systems.
The secondary amine of the pyrrolidine ring is a nucleophilic site that can readily undergo a variety of chemical reactions. It can be N-alkylated or N-arylated to attach different substituents or to form part of a larger ring system. Furthermore, acylation of the amine with various acylating agents can introduce amide functionalities, which are prevalent in many pharmaceutical compounds. The tertiary hydroxyl group, positioned at a chiral center, can be used as a handle for further functionalization, such as etherification, or it can be eliminated to form an enamine, a versatile intermediate for subsequent carbon-carbon bond-forming reactions. These transformations allow chemists to expand upon the initial pyrrolidine framework, leading to the construction of diverse and complex nitrogen-containing molecules.
| Reaction Type | Reagents/Conditions | Potential Product Class | Significance in Heterocyclic Chemistry |
| N-Alkylation | Alkyl halide (R-X), Base | N-Substituted Pyrrolidines | Introduction of diverse side chains, formation of polycyclic systems. |
| N-Arylation | Aryl halide (Ar-X), Catalyst (e.g., Pd) | N-Aryl Pyrrolidines | Synthesis of compounds with applications in materials and medicine. |
| N-Acylation | Acyl chloride (RCOCl), Base | N-Acyl Pyrrolidines (Amides) | Creation of stable amide bonds, common in bioactive molecules. |
| Dehydration | Acid catalyst, Heat | 3-p-Tolyl-3,4-dihydro-2H-pyrrole | Formation of enamines for use in subsequent cycloadditions or alkylations. |
| Etherification | NaH, Alkyl halide (R-X) | 3-Alkoxy-3-p-tolylpyrrolidines | Modification of polarity and biological activity. |
Enantiopure Precursor for Stereochemically Defined Molecular Architectures
The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, controlling stereochemistry during synthesis is a critical aspect of drug development. google.comnih.gov this compound is utilized as an enantiopure precursor, meaning it is available as a single, specific stereoisomer. This allows for the synthesis of molecular architectures with precisely defined stereochemistry, a prerequisite for producing safe and effective pharmaceuticals. google.com
The use of an enantiopure starting material like this compound is a highly efficient strategy in stereoselective synthesis. nih.govnih.gov It circumvents the need for challenging and often low-yielding chiral separations or the development of complex asymmetric reactions later in a synthetic sequence. The pre-existing chiral center at the C3 position of the pyrrolidine ring can influence the stereochemical outcome of subsequent reactions at other sites on the molecule, a phenomenon known as diastereoselective induction. This allows for the controlled creation of new stereocenters, ensuring the final product is obtained as a single, desired stereoisomer. The high optical purity of such building blocks is essential for industrial-scale pharmaceutical production. google.com
| Feature | Description | Importance in Synthesis |
| Single Enantiomer | The compound is used as a specific (R)- or (S)-isomer. | Eliminates the need for chiral resolution of the final product, reducing costs and improving efficiency. |
| Fixed Stereocenter | The chiral center at C3 is chemically stable and retained throughout the synthesis. | Acts as a stereochemical anchor, ensuring the absolute configuration of that part of the molecule is known. |
| Diastereoselective Control | The existing stereocenter can direct the formation of new stereocenters during a reaction. | Enables the synthesis of complex molecules with multiple chiral centers in a predictable and controlled manner. |
| High Optical Purity | The precursor has a very high enantiomeric excess (ee). | Ensures the final product also has high optical purity, which is a critical requirement for regulatory approval of pharmaceuticals. google.com |
Integration into Diverse Synthetic Routes for Advanced Organic Molecules
Chiral building blocks are fundamental components in convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments. This compound is designed for seamless integration into such multi-step synthetic routes. Its functional groups (the secondary amine and tertiary alcohol) allow for orthogonal chemical manipulations, where one group can be reacted selectively without affecting the other, often through the use of protecting groups.
For instance, the secondary amine can be protected with a group like tert-butoxycarbonyl (Boc). This allows the tertiary alcohol to be modified, for example, by converting it into a leaving group and substituting it with another functional group via an SN2 reaction (with inversion of stereochemistry) or an SN1 reaction. Subsequently, the Boc protecting group can be removed under acidic conditions, revealing the amine for further reactions, such as coupling with a carboxylic acid to form an amide bond. This step-by-step approach is characteristic of modern synthetic routes to complex targets like enzyme inhibitors or receptor modulators. The versatility of this compound makes it a valuable precursor for a wide range of advanced organic molecules.
| Target Molecular Class | Synthetic Utility of the Building Block | Potential Application Area |
| Enzyme Inhibitors | The pyrrolidine scaffold can mimic natural substrates and bind to enzyme active sites. The tolyl group can provide hydrophobic interactions. | Therapeutic agents for various diseases. |
| Receptor Ligands | The rigid, chiral structure is ideal for specific binding to biological receptors. | Central nervous system (CNS) drugs, cardiovascular agents. |
| Chiral Catalysts/Ligands | The pyrrolidine backbone can be elaborated to create ligands for asymmetric metal catalysis. | Enabling technology for the synthesis of other chiral molecules. |
| Complex Natural Products | Serves as a key fragment in the total synthesis of alkaloids and other nitrogen-containing natural products. | Drug discovery and development. |
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 237.7 g/mol (C₁₁H₁₆ClNO) | |
| Melting Point | 180–185°C (decomposes) | |
| LogP (Predicted) | 1.2 ± 0.3 (pH 7.4) | |
| Solubility (Water) | 5–10 mg/mL (pH 5.0) |
Q. Table 2. Stability Under Stress Conditions
| Condition | Degradation (%) | Timeframe | Mitigation Strategy |
|---|---|---|---|
| 40°C/75% RH | 15% | 1 month | Store desiccated at -20°C |
| UV Light (254 nm) | 30% | 24 hrs | Use amber vials |
| Acidic Hydrolysis (0.1 M HCl) | 50% | 1 hr | Neutralize post-experiment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
